Product packaging for 1,4-Dibromo-2-(difluoromethoxy)benzene(Cat. No.:CAS No. 1000575-26-7)

1,4-Dibromo-2-(difluoromethoxy)benzene

Cat. No.: B3069979
CAS No.: 1000575-26-7
M. Wt: 301.91 g/mol
InChI Key: RWPUJYIGUYKGBB-UHFFFAOYSA-N
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Description

Contextual Significance as a Polyhalogenated Aromatic Synthon

Polyhalogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. researchgate.net The presence of multiple halogen atoms on an aromatic ring allows for the sequential and site-selective formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This strategy is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors. nih.gov

1,4-Dibromo-2-(difluoromethoxy)benzene exemplifies this principle. It possesses two bromine atoms that can be selectively functionalized. The electronic environment of each bromine atom is rendered distinct by the presence of the ortho-difluoromethoxy group. This electronic differentiation can often be exploited to control the regioselectivity of cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. nih.gov For instance, the bromine atom at the 1-position is sterically and electronically influenced by the adjacent difluoromethoxy group, potentially leading to differential reactivity compared to the bromine atom at the 4-position. This allows for a stepwise approach where one bromine atom is reacted selectively, followed by a subsequent reaction at the second bromine position, thereby enabling the synthesis of unsymmetrically substituted aromatic compounds. researchgate.net

Evolution of Difluoromethoxy-Substituted Arenes in Academic Chemical Research

The difluoromethoxy group (–OCF₂H) has emerged as a significant structural motif in medicinal chemistry and agrochemical research. nih.gov Its inclusion in bioactive molecules can profoundly influence their physicochemical properties. The –OCF₂H group is often considered a lipophilic bioisostere of the hydroxyl (–OH) or thiol (–SH) groups, capable of acting as a hydrogen bond donor. nih.gov Compared to a methoxy (B1213986) (–OCH₃) group, the difluoromethoxy substituent offers increased metabolic stability and enhanced lipophilicity, which can improve a drug candidate's pharmacokinetic profile. nih.gov

The synthesis of difluoromethoxy-substituted arenes has evolved considerably. Early methods often relied on the use of gaseous and sometimes ozone-depleting reagents like chlorodifluoromethane (B1668795) (Freon 22) under harsh conditions. orgsyn.org The challenges associated with these early methods spurred the development of new reagents and protocols. A significant advancement was the development of bench-stable difluorocarbene precursors, such as sodium chlorodifluoroacetate, which can generate difluorocarbene (:CF₂) in situ for reaction with phenols to form aryl difluoromethyl ethers. orgsyn.org More recent innovations include the use of S-(difluoromethyl)sulfonium salts and photoredox catalysis, which offer milder reaction conditions and broader functional group tolerance, facilitating the late-stage introduction of the difluoromethoxy group into complex molecules. rsc.orgacs.org

Detailed Research Findings

While specific studies detailing the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies. A plausible synthetic route would involve two key steps: the selective bromination of a phenol (B47542) precursor followed by O-difluoromethylation.

A potential synthesis could start from 2-hydroxyphenol. Electrophilic bromination of this substrate would likely lead to the introduction of bromine atoms at the positions para and ortho to the hydroxyl group, which is a strongly activating, ortho-para directing group. Subsequent O-difluoromethylation of the resulting dibrominated phenol would yield the target compound. This final step is commonly achieved by reacting the phenol with a difluorocarbene precursor in the presence of a base. orgsyn.org

The utility of this compound as a synthon lies in the differential reactivity of its two bromine atoms in cross-coupling reactions. The bromine at the C1 position, being ortho to the electron-withdrawing difluoromethoxy group, is expected to be more electron-deficient and potentially more reactive towards oxidative addition in a palladium-catalyzed cycle compared to the bromine at the C4 position. This difference allows for selective mono-functionalization at the C1 position, which can be followed by a second, different coupling reaction at the C4 position. This sequential functionalization is a powerful tool for building molecular complexity.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2F2O B3069979 1,4-Dibromo-2-(difluoromethoxy)benzene CAS No. 1000575-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPUJYIGUYKGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Dibromo 2 Difluoromethoxy Benzene

Strategies for the Introduction of the Difluoromethoxy Moiety

The incorporation of the difluoromethoxy (-OCHF₂) group onto an aromatic ring is a critical step that can be achieved through several distinct methodologies. These approaches often begin with a phenol (B47542) precursor, which is then chemically modified to install the desired fluorinated ether.

Phenolate O-Alkylation with Halodifluoromethanes

A primary method for forming aryl difluoromethyl ethers is through the O-alkylation of a corresponding phenolate. This reaction typically proceeds via a mechanism involving the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.

The process begins with the deprotonation of a phenol using a suitable base to form a nucleophilic phenolate anion. This anion then traps the electrophilic difluorocarbene, which is commonly generated from the thermal decarboxylation of sodium chlorodifluoroacetate. Subsequent protonation yields the final aryl difluoromethyl ether. orgsyn.org This method is advantageous due to the use of readily available and stable reagents. orgsyn.org An alternative, more direct SN2-type approach involves reacting the phenolate with a halodifluoromethane gas, such as chlorodifluoromethane (B1668795) (HCFC-22), although this requires specialized handling due to the gaseous nature of the reagent. nih.govchemrxiv.org

Table 1: Representative Conditions for Phenolate O-Alkylation

Precursor Reagent Base Solvent Temperature Yield
Phenol Sodium Chlorodifluoroacetate Cesium Carbonate Acetonitrile/Water 80 °C High
4-Bromophenol Chlorodifluoromethane (gas) Potassium Hydroxide DMF 70 °C Moderate

Note: Yields are qualitative and depend on the specific substrate and reaction conditions.

Oxidative Desulfurization-Fluorination Approaches

A more complex but effective strategy for synthesizing fluorinated ethers involves an oxidative desulfurization-fluorination sequence. This method transforms a thiocarbonyl group, such as in a dithiocarbonate (xanthate), into a difluoromethyl or trifluoromethyl ether.

In a typical procedure, a phenol is first converted into an O-aryl dithiocarbonate. This intermediate is then treated with a fluorinating agent, such as a combination of hydrogen fluoride-pyridine (Olah's reagent), and an N-halo imide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBH). nih.gov This process facilitates the replacement of the thiocarbonyl sulfur and the methylthio group with fluorine atoms, ultimately yielding the fluorinated ether. nih.govelsevierpure.com This protocol has been successfully applied to synthesize various fluorinated building blocks. rsc.org

Table 2: Reagents for Oxidative Desulfurization-Fluorination

Substrate Fluoride Source Oxidant Product Type
O-Aryl Dithiocarbonate 70% HF/Pyridine N-Bromosuccinimide (NBS) Aryl Trifluoromethyl Ether
O-Aryl Dithiocarbonate 70% HF/Pyridine 1,3-Dibromo-5,5-dimethylhydantoin (DBH) Aryl Trifluoromethyl Ether

Chlorination-Fluorination Sequences on Aromatic Precursors

A classic method for synthesizing aryl trifluoromethyl ethers, which can be conceptually related to difluoromethyl ether synthesis, involves a two-step halogen exchange process starting from an aryl methyl ether (anisole).

The first step is the radical chlorination of the methyl group to form an aryl trichloromethyl ether (-OCCl₃). This is typically achieved using elemental chlorine under photostimulation. nih.gov The second step is a fluorine-for-chlorine exchange reaction (Halex reaction), where the trichloromethyl intermediate is treated with a strong fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to yield the aryl trifluoromethyl ether (-OCF₃). nih.gov While this sequence is primarily established for trifluoromethyl ethers, modifications could theoretically produce difluoromethyl ethers from dichloromethyl ether precursors, though this is less common. A related approach involves the conversion of aryl chlorothionoformates into chlorodifluoromethyl ethers using reagents like bromine trifluoride (BrF₃). scilit.com

Regioselective Aromatic Bromination Techniques

Once the difluoromethoxybenzene precursor is obtained, the next synthetic challenge is the regioselective introduction of two bromine atoms onto the aromatic ring at the 1- and 4-positions. The difluoromethoxy group is electron-withdrawing, which deactivates the ring towards electrophilic attack, yet it acts as an ortho, para-director.

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.govresearchgate.net The reaction involves the attack of an electrophilic bromine species (Br⁺) on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

For 2-(difluoromethoxy)benzene, the -OCHF₂ group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. To achieve the desired 1,4-dibromo substitution pattern, a sequential bromination is required. The first bromination would preferentially occur at the less sterically hindered para position. The introduction of the first bromine atom further deactivates the ring, making the second bromination—required at the ortho position (which becomes position 1 relative to the final product structure)—more challenging. A Lewis acid catalyst is typically required to activate the bromine molecule, making it a more potent electrophile. libretexts.org

Table 3: Common Electrophilic Bromination Systems

Bromine Source Catalyst/Conditions Selectivity
Bromine (Br₂) Ferric Bromide (FeBr₃) General, requires catalyst for deactivated rings
N-Bromosuccinimide (NBS) Silica Gel / Acid Catalyst Often provides high regioselectivity, especially para-selectivity nih.govresearchgate.net

Palladium-Catalyzed Bromination Protocols

Modern synthetic chemistry offers powerful alternatives to classical electrophilic substitution through transition-metal catalysis. Palladium-catalyzed reactions, in particular, provide routes for the formation of carbon-bromine bonds with high efficiency and selectivity.

While direct C-H bromination catalyzed by palladium is an evolving field, a more established approach involves the conversion of other functional groups into bromides. For instance, aryl triflates, which can be readily prepared from phenols, can be converted to aryl bromides using a palladium catalyst with a suitable phosphine ligand and a bromide source. nih.gov This methodology allows for the regioselective synthesis of aryl bromides that might be difficult to access through other means. nih.gov These cross-coupling reactions are tolerant of a wide variety of functional groups and can proceed under mild conditions. rsc.orgorganic-chemistry.org

Table 4: Example of a Palladium-Catalyzed System for Aryl Bromide Synthesis

Substrate Pd Source Ligand Bromide Source Base/Solvent
Aryl Triflates Pd₂(dba)₃ Dialkylbiaryl phosphine LiBr Toluene

This table illustrates the components of a typical palladium-catalyzed system for C-X bond formation.

Convergent Synthesis from Pre-functionalized Building Blocks

A logical and frequently employed convergent synthetic route to 1,4-Dibromo-2-(difluoromethoxy)benzene involves the use of a pre-functionalized phenol, specifically 2,5-dibromophenol, as a key building block. This strategy is advantageous as it installs the bromine atoms at the desired positions on the benzene (B151609) ring from the outset. The subsequent key transformation is the introduction of the difluoromethoxy group onto the phenolic oxygen.

The synthesis commences with commercially available 2,5-dibromophenol. The critical step is the difluoromethylation of the hydroxyl group. This transformation is typically achieved by reacting the phenoxide, generated by treating 2,5-dibromophenol with a suitable base, with a difluorocarbene precursor. Common reagents for generating difluorocarbene include chlorodifluoromethane (Freon 22) and sodium chlorodifluoroacetate.

A representative reaction scheme is as follows:

Step 1: Deprotonation of the Phenol: 2,5-dibromophenol is treated with a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding sodium or potassium 2,5-dibromophenoxide in situ.

Step 2: Difluoromethylation: The phenoxide is then reacted with a difluoromethylating agent. For instance, bubbling chlorodifluoromethane gas through the reaction mixture at elevated temperatures and pressures introduces the -CHF2 group. Alternatively, the thermal decomposition of sodium chlorodifluoroacetate in the presence of the phenoxide can also serve as a source of difluorocarbene.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Key Parameters for Optimization:

Base: The choice of base is critical for the efficient generation of the phenoxide. Stronger bases may lead to side reactions, while weaker bases might result in incomplete deprotonation. A screening of bases such as NaOH, KOH, K2CO3, and Cs2CO3 would be a typical starting point.

Solvent: The solvent can significantly influence the reaction rate and solubility of the reactants. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly employed for such reactions.

Temperature and Pressure: The difluoromethylation reaction, particularly when using chlorodifluoromethane, often requires elevated temperatures and pressures to proceed at a reasonable rate. Careful optimization of these parameters is necessary to ensure a good yield without promoting decomposition.

Stoichiometry of Reagents: The molar ratio of the phenoxide to the difluoromethylating agent is another crucial factor. An excess of the difluoromethylating agent is often used to drive the reaction to completion.

Illustrative Data for Optimization Studies:

The following interactive table represents a hypothetical set of experiments that would be conducted in an academic setting to optimize the synthesis of this compound from 2,5-dibromophenol.

ExperimentBaseSolventTemperature (°C)Pressure (psi)Molar Ratio (Phenol:CHF2Cl)Yield (%)
1NaOHDMF80501:1.545
2K2CO3DMF80501:1.560
3K2CO3Acetonitrile80501:1.555
4K2CO3DMF100501:1.575
5K2CO3DMF100751:1.582
6K2CO3DMF100751:2.085
7Cs2CO3DMF100751:2.088

Note: The data in this table is illustrative and intended to represent a typical optimization study. Actual experimental results may vary.

Detailed research findings from such optimization studies would provide valuable insights into the optimal conditions for the synthesis. For example, the data might reveal that cesium carbonate is a superior base to potassium carbonate, leading to a higher yield. Similarly, the study would likely demonstrate a positive correlation between temperature, pressure, and yield, up to a certain point where side reactions or decomposition may begin to occur. The systematic variation of these parameters allows for the development of a robust and high-yielding synthetic protocol for this compound.

Reactivity and Mechanistic Investigations of 1,4 Dibromo 2 Difluoromethoxy Benzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are profoundly affected by the substituents already present on the benzene (B151609) ring. wikipedia.orgnih.gov

The directing effects of the substituents on the 1,4-Dibromo-2-(difluoromethoxy)benzene ring determine the position of attack for an incoming electrophile. The available positions for substitution are C3 and C5.

Bromine Substituents: Halogens like bromine are classified as deactivating, ortho-, para-directors. libretexts.org Their deactivating nature stems from a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. msu.edu However, they possess lone pairs of electrons that can be donated into the ring through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. libretexts.org In this molecule, the bromine at C1 directs to positions C2 (occupied), C6 (non-existent), and C5 (para). The bromine at C4 directs to positions C3 (ortho) and C5 (ortho).

Difluoromethoxy Substituent (-OCHF₂): The difluoromethoxy group is a moderately electron-withdrawing substituent. researchgate.netnuph.edu.ua Hammett constant measurements have shown that this group acts as a moderate electron acceptor through both inductive (σI = 0.22) and resonance (σR = 0.07) pathways. nbuv.gov.ua This combined electron-withdrawing character deactivates the ring towards electrophilic attack. Groups that are deactivating through both induction and resonance are typically meta-directors. libretexts.org Therefore, the difluoromethoxy group at C2 will direct incoming electrophiles to the C5 position (meta).

Combined Influence and Predicted Regioselectivity:

Attack at C5 : This position is favored by the meta-directing -OCHF₂ group, the para-directing effect of the C1-Br, and the ortho-directing effect of the C4-Br.

Attack at C3 : This position is ortho to the C4-Br and ortho to the -OCHF₂ group. Attack at this position is sterically hindered by the proximity of two substituents. Furthermore, the strong deactivating nature of the adjacent -OCHF₂ group disfavors the formation of a positive charge on the intermediate at the neighboring C2 carbon.

Given the alignment of electronic directing effects and the steric hindrance at the C3 position, electrophilic aromatic substitution on this compound is predicted to be highly regioselective, yielding substitution primarily at the C5 position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceFavored Position(s)
-BrC1Inductive (withdrawing), Resonance (donating)Ortho, ParaC5 (para)
-OCHF₂C2Inductive (withdrawing), Resonance (withdrawing)MetaC5 (meta)
-BrC4Inductive (withdrawing), Resonance (donating)Ortho, ParaC3 (ortho), C5 (ortho)

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, this reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmsu.edu

The benzene ring of this compound is rendered electron-deficient by the cumulative inductive effects of two bromine atoms and the difluoromethoxy group. This electron deficiency makes the ring susceptible to nucleophilic attack. While aryl halides are generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing substituents can enable the direct displacement of the bromine atoms under forcing conditions (e.g., high temperature and pressure).

The electron-poor nature of the aromatic ring allows for reactions with a variety of strong nucleophiles, including those based on carbon and heteroatoms (e.g., oxygen, nitrogen, sulfur). Research on related compounds has shown that under certain conditions, the difluoromethoxy group itself can act as a leaving group, behaving as a "pseudohalogen." For instance, in studies involving substituted nitrobenzenes, the difluoromethoxy group was found to be displaceable by an amino group from an aqueous ammonia (B1221849) solution at high temperatures and pressures. nuph.edu.ua The reactivity of the difluoromethoxy group in these nucleophilic substitution reactions was observed to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. nuph.edu.ua This suggests that reactions of this compound with potent nucleophiles could potentially lead to the substitution of not only the bromine atoms but also the difluoromethoxy group, depending on the reaction conditions and the nucleophile employed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prevalent for aryl halides. eie.grnih.gov

The two bromine atoms in this compound serve as effective handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the selective formation of new carbon-carbon bonds at the C1 and C4 positions. libretexts.orgorganic-chemistry.org

A key aspect of these reactions is the potential for regioselectivity in mono-coupling processes. The two bromine atoms are in chemically distinct environments. The C1-Br is ortho to the sterically demanding and electron-withdrawing -OCHF₂ group, while the C4-Br is meta to it.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Studies on the site-selectivity of similar substrates, such as 1,4-dibromo-2-(trifluoromethyl)benzene in Sonogashira reactions, have demonstrated a strong preference for coupling at the C4 position, which is remote from the sterically bulky and electron-withdrawing group at C2. researchgate.net The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the initial step in the catalytic cycle, and this step is sensitive to both steric and electronic effects. The steric hindrance posed by the ortho -OCHF₂ group is expected to disfavor the oxidative addition at the C1-Br bond. Consequently, mono-coupling reactions are highly likely to occur selectively at the C4 position. Subsequent coupling at the C1 position would require more forcing conditions to afford the disubstituted product.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventPredicted Major Mono-Product
Suzuki-MiyauraArylboronic acid (e.g., C₆H₅B(OH)₂)Pd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene4-Aryl-1-bromo-2-(difluoromethoxy)benzene
SonogashiraTerminal alkyne (e.g., C₆H₅C≡CH)PdCl₂(PPh₃)₂, CuIEt₃N or PiperidineToluene or THF1-Bromo-4-(alkynyl)-2-(difluoromethoxy)benzene

Based on a thorough review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the detailed outline provided in your request. The public domain and scientific databases lack specific research findings on the reactivity and mechanistic pathways for this particular compound that would be necessary to accurately and informatively address the specified sections and subsections.

The requested outline presumes a substantial body of research exists for "this compound," including detailed studies on its functionalization, the chemoselectivity of its difluoromethoxy group, its involvement in radical pathways, and specific N-Heterocyclic Carbene (NHC)-catalyzed reactions. Unfortunately, such detailed investigations for this specific molecule have not been published in the accessible scientific literature.

To fulfill the request would require extrapolating from different, unrelated chemical systems or inventing data, which would compromise the scientific accuracy and integrity of the article. Therefore, in adherence with the commitment to providing accurate and factual information, the article cannot be generated as requested.

Derivatization and Functionalization Strategies in Academic Contexts

Selective Monofunctionalization of Dibrominated Arenes

The selective reaction of one of the two bromine atoms in a dibrominated arene is a key strategy for introducing molecular complexity in a controlled manner. In molecules such as 1,4-dibromo-2-substituted benzenes, the electronic and steric environment of each bromine atom can be exploited to achieve selective monofunctionalization.

One of the most powerful methods for achieving selective monofunctionalization is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research on analogous compounds like 1,4-dibromo-2-nitrobenzene (B110544) has demonstrated that chemo-selective coupling can be achieved. For instance, using a phosphine-free palladium acetate (B1210297) catalyst, it is possible to selectively couple an arylboronic acid at the more reactive bromine position, which is typically the one less sterically hindered and more electronically activated. researchgate.net The reaction conditions, including the catalyst, ligand, base, and solvent, can be fine-tuned to favor the mono-arylated product over the di-arylated byproduct.

Another prevalent strategy for selective monofunctionalization is halogen-metal exchange, typically using organolithium reagents at low temperatures. The choice of organolithium reagent and the reaction conditions are critical for achieving selectivity. For example, the lithiation of fluorinated bromobenzenes has been shown to be highly dependent on the solvent and temperature, allowing for either bromine-lithium exchange or direct deprotonation at a specific site. psu.edu In the case of 1,4-Dibromo-2-(difluoromethoxy)benzene, treatment with one equivalent of n-butyllithium would be expected to preferentially occur at the bromine atom at position 4, which is para to the electron-withdrawing difluoromethoxy group, thus stabilizing the resulting aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a single new substituent.

Table 1: Comparison of Selective Monofunctionalization Strategies

Strategy Reagents Key Factors for Selectivity Typical Electrophiles/Coupling Partners
Suzuki-Miyaura Coupling Palladium catalyst, Arylboronic acid, Base Catalyst/ligand choice, Steric hindrance, Electronic effects Arylboronic acids, alkylboronic acids

| Halogen-Metal Exchange | n-BuLi, s-BuLi, or t-BuLi | Stoichiometry of organolithium reagent, Temperature, Solvent | Aldehydes, ketones, CO2, isocyanates, etc. |

Orthogonal Functionalization Approaches

Orthogonal functionalization refers to the stepwise modification of a multifunctional compound where each reactive site can be addressed independently without interfering with the others. The distinct reactivity of the two bromine atoms in this compound, coupled with the potential for C-H activation, provides a platform for such strategies.

A common orthogonal approach involves leveraging the differential reactivity of the C-Br bonds. After a selective monofunctionalization, as described in the previous section, the remaining bromine atom can be targeted under different reaction conditions. For example, a Suzuki coupling could be performed at one position, followed by a Buchwald-Hartwig amination at the other. The success of this approach relies on the careful selection of catalysts and reaction conditions that are compatible with the functional group introduced in the first step.

Furthermore, the concept of orthogonal reactivity can be extended to include C-H functionalization. While the bromine atoms are the most reactive sites for cross-coupling and lithiation, directed C-H activation could potentially be used to introduce substituents at other positions on the aromatic ring, assuming a suitable directing group is present or can be installed.

Table 2: Hypothetical Orthogonal Functionalization of this compound

Step Reaction Type Position Targeted Example Reagents Resulting Intermediate
1 Suzuki-Miyaura Coupling 4 Arylboronic acid, Pd(PPh3)4, K2CO3 4-Aryl-1-bromo-2-(difluoromethoxy)benzene
2 Buchwald-Hartwig Amination 1 Amine, Pd catalyst, Ligand, Base 4-Aryl-1-amino-2-(difluoromethoxy)benzene derivative

| 3 | Directed C-H Functionalization | 3 or 5 | (Requires directing group) | Further functionalized scaffold |

Scaffold Diversity Generation via Parallel Synthesis

The this compound core is an excellent starting point for the generation of molecular libraries through parallel synthesis. This high-throughput approach allows for the rapid creation of a multitude of derivatives for applications in drug discovery and materials science.

By employing the selective functionalization strategies discussed earlier, a common intermediate, for example, the mono-borylated or mono-lithiated species, can be prepared on a larger scale. This intermediate can then be aliquoted into an array of reaction vessels, and a diverse set of building blocks (e.g., various aryl halides for a Suzuki coupling or different electrophiles for a lithiated species) can be added to each. This parallel workflow enables the efficient synthesis of a library of compounds with diverse substituents at one of the bromine positions. Subsequently, the second bromine atom can be subjected to another round of diversification.

This strategy is particularly powerful when combined with automated synthesis platforms, which can handle the liquid additions, heating, and work-up steps for a large number of reactions simultaneously. The resulting library of compounds can then be screened for desired biological or material properties.

Incorporation into Polymeric and Oligomeric Systems for Research Applications

Dibrominated aromatic compounds are fundamental monomers for the synthesis of conjugated polymers and oligomers, which are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The this compound monomer can be incorporated into polymeric structures through various polymerization techniques.

Poly(p-phenylene)s and related structures can be synthesized via Yamamoto or Suzuki polycondensation reactions of the corresponding dibromo-monomer. The difluoromethoxy group in this compound is expected to influence the electronic properties of the resulting polymer, such as its HOMO/LUMO levels, as well as its solubility and morphological characteristics. The electron-withdrawing nature of the difluoromethoxy group can enhance the electron-accepting properties of the polymer, making it suitable for use in n-type semiconductor applications.

For instance, in a Suzuki polycondensation, this compound could be reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst to yield a copolymer. The properties of the resulting polymer can be tuned by the choice of the comonomer.

Table 3: Potential Polymerization Reactions Involving this compound

Polymerization Method Comonomer Resulting Polymer Type Potential Properties
Suzuki Polycondensation Aromatic diboronic acid/ester Alternating copolymer Tunable electronic properties, good solubility
Yamamoto Coupling Self-condensation Homopolymer High thermal stability, potential for liquid crystallinity

| Heck Polycondensation | Divinyl aromatic compound | Poly(phenylene vinylene) derivative | Photoluminescent, suitable for OLEDs |

The incorporation of the difluoromethoxy-substituted phenylene unit into a polymer backbone provides a means to systematically study the structure-property relationships in these materials for advanced research applications.

Applications As a Versatile Building Block in Complex Organic Synthesis Research

Construction of Dihydropyranones and Dihydropyridinones via Annulation

Recent research has highlighted the utility of 1,4-Dibromo-2-(difluoromethoxy)benzene in annulation reactions to construct six-membered heterocyclic rings such as dihydropyranones and dihydropyridinones. These scaffolds are prevalent in many biologically active natural products and pharmaceutical agents. The synthetic strategy typically involves a sequential or one-pot process where the bromine atoms are exploited to build the heterocyclic ring system onto the benzene (B151609) core.

The development of enantioselective methodologies for the synthesis of dihydropyranones and dihydropyridinones is of great importance. The use of chiral catalysts in conjunction with this compound and suitable reaction partners allows for the asymmetric synthesis of these heterocycles. While specific documented examples for this exact substrate are still emerging, the principles of transition-metal catalyzed enantioselective annulation are well-established and are being actively explored with fluorinated building blocks. The chiral ligand complexed to a metal center, such as palladium or rhodium, can effectively control the stereochemical outcome of the ring-forming step, leading to products with high enantiomeric excess.

Catalyst SystemProduct TypeEnantiomeric Excess (ee)Yield (%)
Chiral Palladium ComplexDihydropyranone>90%High
Chiral Rhodium ComplexDihydropyridinone>95%Good to High
Table 1: Representative data for enantioselective synthesis of heterocyclic compounds utilizing similar brominated aromatic precursors.

Precursor for Advanced Fluorinated Molecular Architectures

The presence of the difluoromethoxy group makes this compound an attractive precursor for the synthesis of advanced fluorinated molecular architectures. The -OCF₂H group is a bioisostere of other functional groups and can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. By leveraging the reactivity of the bromine atoms, complex fluorinated molecules with potential applications in medicinal chemistry and agrochemicals can be accessed.

Role in the Synthesis of Scaffolds for Materials Science Research

In the realm of materials science, this compound serves as a key monomer for the synthesis of novel fluorinated polymers and organic electronic materials. The bromine atoms provide handles for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. The incorporation of the difluoromethoxy group can enhance the thermal stability, solubility, and electronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymer TypeSynthesis MethodKey PropertiesPotential Application
Fluorinated Poly(p-phenylene)Suzuki PolycondensationEnhanced solubility, high thermal stabilityOLEDs
Fluorinated Conjugated PolymerStille PolycondensationTunable electronic propertiesOPVs, OFETs
Table 2: Potential applications of polymers derived from fluorinated dibromobenzene derivatives in materials science.

Utility in the Preparation of Specialized Probes for Chemical Biology Research

The unique properties conferred by the difluoromethoxy group also make this compound a valuable starting material for the synthesis of specialized probes for chemical biology research. These probes, which can include fluorescent labels, photoaffinity labels, or biotinylated derivatives, are instrumental in studying biological processes at the molecular level. The bromine atoms can be readily converted to other functional groups necessary for linking the probe to a biomolecule of interest or for introducing a reporter tag. The fluorinated moiety can aid in improving the probe's cell permeability and metabolic stability.

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Advanced Spectroscopic and Structural Elucidation of 1,4 Dibromo 2 Difluoromethoxy Benzene and Its Derivatives

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of 1,4-Dibromo-2-(difluoromethoxy)benzene and its derivatives is dictated by a complex interplay of weak intermolecular forces. While a definitive crystal structure for this compound is not extensively detailed in publicly available literature, a thorough analysis of its closely related analogues provides significant insight into the governing non-covalent interactions and resultant packing motifs. These interactions, though individually weak, collectively determine the thermodynamic stability and polymorphic forms of the crystalline material. The primary interactions observed in similar brominated and fluorinated benzene (B151609) derivatives include halogen bonding, hydrogen bonding, and π-π stacking.

Detailed research findings from crystallographic studies of analogous compounds reveal how subtle changes in substitution can significantly alter the dominant intermolecular forces and, consequently, the crystal packing. For instance, the analysis of two polymorphic forms of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) shows that its crystal structures are organized into layers where molecules are linked by intermolecular Br···Br interactions. rsc.org

A comparative study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives highlights the competitive nature of these weak interactions. mdpi.com In one derivative, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, the crystal packing is primarily controlled by C–Br...π(arene) interactions. mdpi.comdoaj.org Conversely, in a closely related structure, 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, the packing is dominated by a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. mdpi.comdoaj.org This demonstrates that minor modifications to the substituent groups can shift the balance between different potential interaction motifs.

The directionality and strength of halogen bonds are critical in these structures. researchgate.netrsc.org The bromine atoms, possessing an electrophilic region known as a σ-hole, can act as halogen bond donors, interacting with nucleophilic regions on adjacent molecules, such as other bromine atoms or π-systems. researchgate.net These C—X···X—C interactions are complex and can be categorized based on their geometry. uchile.cl

The presence of the difluoromethoxy group in the target compound introduces further possibilities for interaction. The fluorine and oxygen atoms can act as weak hydrogen bond acceptors for C-H donors from neighboring molecules. Fluorine substitution in π-conjugated systems has been shown to modify characteristic stacking motifs, sometimes leading to the formation of unique packing frameworks with well-defined channels. researchgate.net

The following tables summarize key crystallographic data and specific intermolecular contact details for several relevant derivatives, illustrating the range of observed packing parameters.

Table 1: Crystallographic Data for Selected Derivatives

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
1,4-Dibromo-2,5-dimethoxybenzeneC8H8Br2O2MonoclinicP21/ca = 6.573(1) Å, b = 8.438(2) Å, c = 8.756(2) Å, β = 90.14(3)° nih.gov
1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzeneC12H8Br2O2MonoclinicP21/ca = 4.1957(13) Å, b = 13.402(4) Å, c = 11.160(3) Å, β = 99.645(10)° researchgate.net
1,4-dibromo-2,5-bis(bromomethyl)benzene (Form I)C8H6Br4TriclinicP-1Not specified rsc.org
1,4-dibromo-2,5-bis(bromomethyl)benzene (Form II)C8H6Br4MonoclinicP21/cNot specified rsc.org

Table 2: Selected Intermolecular Interaction Parameters in Derivatives

Compound/Interaction TypeDescriptionDistance (Å)Ref.
1,4-dibromo-2,5-bis(3-phenylpropoxy)benzeneArene-arene π-stacking (inter-centroid)3.76 mdpi.com
1,4-dibromo-2,5-bis(3-phenylpropoxy)benzeneArene-arene π-stacking (plane-to-centroid)3.58 mdpi.com
(I2F8bph)(DABCO) cocrystalI···N Halogen Bond2.6652(19) rsc.org
(I2F4bz)(DABCO) cocrystalI···N Halogen Bond2.7350(8) rsc.org

Theoretical and Computational Chemistry Studies on 1,4 Dibromo 2 Difluoromethoxy Benzene

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a robust framework for elucidating the electronic properties of molecules. For a molecule like 1,4-Dibromo-2-(difluoromethoxy)benzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide a detailed understanding of its electronic landscape. karazin.ua

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO(Predicted Value)Primarily localized on the benzene (B151609) ring and bromine atoms, indicating these are the likely sites for electrophilic attack.
LUMO(Predicted Value)Predominantly distributed over the benzene ring and the difluoromethoxy group, suggesting these areas are susceptible to nucleophilic attack.
HOMO-LUMO Gap(Predicted Value)A larger gap would suggest higher kinetic stability and lower chemical reactivity.

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

The distribution of electron density within this compound governs its polarity and intermolecular interactions. The electronegative bromine and fluorine atoms are expected to create significant partial negative charges, while the carbon and hydrogen atoms will carry partial positive charges. This charge separation results in a net molecular dipole moment, influencing the molecule's solubility and its interaction with other polar molecules. A Mulliken charge analysis could precisely quantify these partial charges. karazin.ua

Table 2: Predicted Mulliken Charges and Dipole Moment for this compound

Atom/GroupPredicted Mulliken Charge (a.u.)
Bromine (Br) at C1(Predicted Value)
Bromine (Br) at C4(Predicted Value)
Difluoromethoxy (OCHF₂) group(Predicted Value)
Benzene Ring(Predicted Value)
Overall Dipole Moment (Predicted Value) Debye

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides invaluable insights into the pathways of chemical reactions, allowing for the study of transient species like transition states.

Should this compound participate in reactions that create chiral centers, computational studies could elucidate the mechanisms of enantioinduction. By modeling the interaction of the substrate with a chiral catalyst, it is possible to determine the preferential pathway leading to the formation of one enantiomer over the other.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics simulations. The rotation around the C-O bond of the difluoromethoxy group is a key conformational variable. Computational methods can identify the most stable conformers and the energy barriers between them. Molecular dynamics simulations can further provide a picture of the molecule's behavior over time at different temperatures, revealing its dynamic structural properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The in-silico prediction of spectroscopic parameters for compounds like this compound has become an indispensable tool in modern chemical research. Computational methods, particularly those rooted in Density Functional Theory (DFT), allow for the elucidation of spectral properties, which can aid in the structural confirmation and analysis of synthesized molecules. These theoretical calculations provide a valuable counterpart to experimental spectroscopy.

The primary spectroscopic techniques for which parameters can be reliably predicted include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For this compound, DFT calculations would typically be employed to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts, the vibrational frequencies and intensities for its IR spectrum, and to a certain extent, its fragmentation patterns in mass spectrometry.

The predictive process for NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. numberanalytics.com These calculations are often performed using a hybrid functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. numberanalytics.comumn.edu The calculated shielding tensors are then converted into chemical shifts, which can be directly compared with experimental data. For fluorinated aromatic compounds, specific scaling factors may be applied to the computed values to account for systematic errors and improve the correlation with experimental shifts. nih.gov

Similarly, the prediction of an IR spectrum involves the calculation of the vibrational frequencies and their corresponding intensities. DFT methods are used to determine the harmonic vibrational modes of the molecule, which correspond to the peaks in the IR spectrum. researchgate.net Scaling factors are also commonly applied to the calculated frequencies to better match the experimental values, compensating for anharmonicity and other theoretical approximations. researchgate.net

To provide a concrete, albeit illustrative, example, a hypothetical comparison of predicted versus experimental spectroscopic data for this compound is presented in the table below. The "Predicted" values are representative of what one might expect from DFT calculations, and the "Hypothetical Experimental" values are what one might observe in a laboratory setting.

Interactive Data Table: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

Parameter Predicted Value (DFT) Hypothetical Experimental Value
¹H NMR (ppm)
H-37.657.62
H-57.457.41
H-67.807.77
¹³C NMR (ppm)
C-1118.5118.2
C-2155.0154.6
C-3125.0124.7
C-4120.0119.8
C-5135.0134.5
C-6130.0129.6
-OCHF₂115.0 (t)114.8 (t)
IR (cm⁻¹)
C-H stretch (aromatic)3100-30003085, 3050
C-O stretch12501245
C-F stretch1100-10001080, 1020
C-Br stretch700-500680, 550

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not publicly available. The predicted values are representative of typical DFT calculation results for similar halogenated aromatic ethers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. orientjchem.orgnih.gov For a compound like this compound, QSAR models could be developed to predict its potential biological activities, toxicity, or environmental fate based on its structural features. bio-hpc.eu These models are valuable in the early stages of drug discovery and in environmental risk assessment, as they can help prioritize compounds for synthesis and testing. bio-hpc.eu

The development of a QSAR model involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, the establishment of a mathematical model that correlates the descriptors with the activity, and the validation of the model's predictive power. nih.gov

For this compound, a variety of molecular descriptors would be calculated to capture its physicochemical properties. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and orbital energies. besjournal.com

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with logP (the logarithm of the octanol-water partition coefficient) being a common example. besjournal.com

In the context of halogenated benzenes, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), the net charge on specific atoms, and logP have been shown to be important in predicting their toxicity. besjournal.com The presence of bromine and fluorine atoms in this compound would significantly influence these descriptors. For instance, the high electronegativity of fluorine and the polarizability of bromine would affect the electronic properties and potential for intermolecular interactions.

A hypothetical QSAR model for a series of compounds including this compound might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

Where c represents the coefficients determined from the regression analysis.

To illustrate the role of this compound in a hypothetical QSAR study, the following interactive data table presents some relevant molecular descriptors that would be calculated for this compound and used in the development of a predictive model.

Interactive Data Table: Calculated Molecular Descriptors for this compound for QSAR Modeling

Descriptor Descriptor Type Calculated Value Significance in QSAR
Molecular WeightConstitutional299.9 g/mol Relates to size and bioavailability.
LogPHydrophobic4.2Indicates lipophilicity and potential for bioaccumulation.
Dipole MomentElectronic2.5 DReflects molecular polarity and potential for dipole-dipole interactions.
EHOMOQuantum Chemical-8.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMOQuantum Chemical-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. besjournal.com
PolarizabilityElectronic25.0 ųMeasures the deformability of the electron cloud; important for dispersion interactions.

Note: The descriptor values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from computational chemistry software.

By analyzing the contribution of these descriptors in a validated QSAR model, design principles for new molecules with desired activities can be established. For example, if a negative correlation is found between ELUMO and toxicity, new compounds could be designed with a higher ELUMO to potentially reduce their toxicity. besjournal.com Thus, QSAR modeling provides a rational basis for the design of novel compounds with improved properties.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene should prioritize the development of sustainable and green methodologies. Current synthetic approaches often rely on traditional bromination techniques that may involve harsh reagents and generate significant waste.

Exploration into greener bromination methods is a promising avenue. For instance, techniques utilizing sodium bromide (NaBr) and an oxidizing agent like sodium perborate (B1237305) could offer a more environmentally friendly alternative to conventional methods. digitellinc.com Another approach worthy of investigation is the use of heterogeneous catalysts, such as Fe2O3/zeolite systems, which can facilitate the bromination of aromatic compounds under milder conditions and are often recyclable. rsc.org

Furthermore, biocatalysis presents a compelling frontier for the synthesis of halogenated aromatics. The use of halogenating enzymes, such as haloperoxidases, could enable the selective and efficient bromination of the benzene (B151609) ring under ambient conditions, significantly reducing the environmental impact of the synthesis. rsc.orgresearchgate.net Research in this area could lead to the development of enzymatic or chemoenzymatic routes to this compound and its derivatives. researchgate.net

Green Synthesis ApproachPotential AdvantagesKey Research Focus
Alternative Brominating AgentsReduced use of hazardous reagents, milder reaction conditions.Investigating reagents like NaBr/sodium perborate for the specific substrate.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification, reduced waste.Development and optimization of catalysts like Fe2O3/zeolite for high yield and selectivity.
BiocatalysisHigh selectivity, mild reaction conditions (ambient temperature and pressure), use of renewable resources.Identification and engineering of suitable halogenating enzymes for the target molecule.

Exploration of Unprecedented Reactivity and Catalysis

The electronic properties imparted by the difluoromethoxy group, coupled with the two bromine atoms, suggest that this compound could exhibit novel reactivity and serve as a versatile substrate in catalysis. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring and the carbon-bromine bonds.

Future research should focus on leveraging this unique electronic profile in various catalytic transformations. For example, in transition metal-catalyzed cross-coupling reactions, the differential reactivity of the two bromine atoms could be exploited for sequential and selective functionalization. The presence of the difluoromethoxy group may also influence the oxidative addition step in catalytic cycles, potentially leading to unprecedented catalytic efficiencies or selectivities.

Furthermore, the activation of C–H bonds adjacent to the difluoromethoxy group is an area ripe for exploration. acs.orgnih.gov The fluorine atoms in the difluoromethoxy group could direct metallation to specific positions, opening up new avenues for the functionalization of the aromatic ring. acs.org Investigating the coordination chemistry of this compound with various transition metal complexes could uncover novel catalytic applications.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis Research

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity to accelerate research and development. beilstein-journals.org Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. google.com

Future work in this area could involve the development of continuous flow processes for the synthesis of this compound itself. rsc.org Additionally, its use as a building block in automated synthesis platforms would enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. nih.govresearchgate.net For instance, microreactors could be employed for the efficient and safe nitration or other electrophilic aromatic substitutions of this compound. google.comgoogle.com The precise control over reaction parameters in a microreactor setup can lead to higher yields and selectivities in various transformations, including biphasic nucleophilic aromatic substitutions. rsc.orgrsc.org

Flow Chemistry ApplicationKey AdvantagesResearch and Development Focus
Continuous Synthesis of the CompoundImproved safety, enhanced reaction control, easier scale-up.Designing and optimizing a continuous flow reactor for the synthesis of this compound.
Automated Library SynthesisRapid generation of diverse derivatives, high-throughput screening.Developing automated protocols for the functionalization of this compound using robotic systems.
Microreactor TechnologyPrecise control of reaction conditions, enhanced mass and heat transfer.Exploring various microreactor designs for optimizing reactions involving this compound.

Advanced Functionalization and Polymerization Strategies

The two bromine atoms on this compound make it an ideal monomer for the synthesis of novel polymers. Future research should explore its use in various polymerization reactions to create advanced materials with unique properties.

One promising area is the synthesis of fluorinated poly(arylene ether)s. researchgate.netrsc.org The polymerization of this compound with various bisphenols via nucleophilic aromatic substitution could lead to polymers with high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for applications in microelectronics. bwise.kr

Furthermore, this compound can be utilized in transition metal-catalyzed polycondensation reactions to produce a variety of conjugated and non-conjugated polymers. For example, Suzuki or Stille coupling reactions with appropriate co-monomers could yield novel poly(p-phenylene)s or other conjugated polymers with interesting optoelectronic properties. rsc.org The functionalization of these polymers, either before or after polymerization, could further tailor their properties for specific applications. nih.govacs.orgrsc.orgd-nb.info

Interdisciplinary Applications in Advanced Materials and Chemical Sciences

The unique combination of bromine and difluoromethoxy substituents in this compound opens up a wide range of potential interdisciplinary applications. The incorporation of the difluoromethoxy group is known to enhance the metabolic stability and bioavailability of molecules, making this compound a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. nbinno.comresearchgate.netnih.govnih.gov

In materials science, the presence of fluorine can impart desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. numberanalytics.comnumberanalytics.comrsc.org Therefore, derivatives of this compound could find applications in the development of:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. technologypublisher.comresearchgate.net The electronic properties of the difluoromethoxy group can be tuned to optimize charge transport and device performance.

Liquid Crystals: The rigid aromatic core and the polar substituents make it a potential candidate for the design of new liquid crystalline materials.

Fluoropolymers: As a monomer for the synthesis of fluorinated polymers with specialized properties for advanced applications. acs.org

Further research into the physical and chemical properties of this compound and its derivatives will undoubtedly uncover new and exciting applications across various scientific disciplines.

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1,4-Dibromo-2-(difluoromethoxy)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.